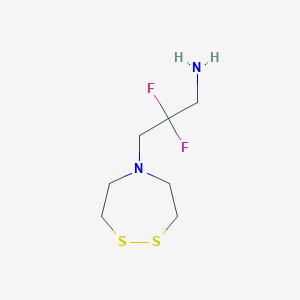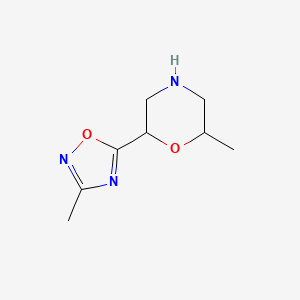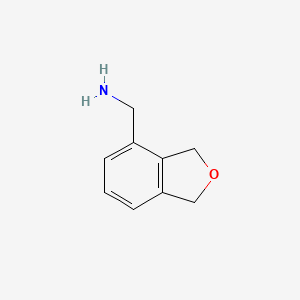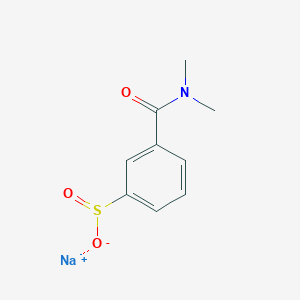![molecular formula C11H14OS B13173104 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one: is an organic compound that features a sulfanyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one can be synthesized through the reaction of 2,5-dimethylbenzenethiol with 2-bromopropan-2-one. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparaison Avec Des Composés Similaires
- 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
Comparison: 1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring or variations in the sulfanyl group.
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-9(2)11(6-8)13-7-10(3)12/h4-6H,7H2,1-3H3 |
Clé InChI |
ORVOAUJWYSIBOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)



![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)



![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)




